molecular formula C8H5NO4 B13025759 4-Nitrophthalaldehyde CAS No. 13209-35-3

4-Nitrophthalaldehyde

Cat. No.: B13025759
CAS No.: 13209-35-3
M. Wt: 179.13 g/mol
InChI Key: FWLNVSLFMHZZRQ-UHFFFAOYSA-N
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Description

4-Nitrophthalaldehyde is an organic compound with the molecular formula C8H5NO4 It is a derivative of phthalaldehyde, characterized by the presence of a nitro group (-NO2) at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophthalaldehyde can be synthesized through several methods. One common approach involves the nitration of phthalaldehyde using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the large-scale nitration of phthalaldehyde, followed by purification through crystallization or distillation. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst, or sodium dithionite in aqueous solution.

    Substitution: Ammonia or primary amines for imine formation, hydrazine for hydrazone formation.

    Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: 4-Aminophthalaldehyde.

    Substitution: Various imines and hydrazones.

    Oxidation: 4-Nitrophthalic acid.

Scientific Research Applications

4-Nitrophthalaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its ability to form highly conjugated systems.

    Medicine: Research is ongoing into its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism by which 4-nitrophthalaldehyde exerts its effects is largely dependent on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the compound more susceptible to nucleophilic attack at the aldehyde positions. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophilic reagent.

Comparison with Similar Compounds

Uniqueness: this compound’s unique combination of two aldehyde groups and a nitro group provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions under various conditions sets it apart from similar compounds.

Properties

IUPAC Name

4-nitrophthalaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLNVSLFMHZZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294290
Record name 4-Nitro-1,2-benzenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-35-3
Record name 4-Nitro-1,2-benzenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13209-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1,2-benzenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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